Acetonitrile, [(diphenylmethyl)amino]-

Physicochemical profiling Chromatography method development Protecting group strategy

Acetonitrile, [(diphenylmethyl)amino]- (IUPAC: 2-(benzhydrylamino)acetonitrile; synonym: N-cyanomethyldiphenylmethylamine) is a secondary α-aminonitrile (C₁₅H₁₄N₂, MW 222.29 g/mol) featuring a diphenylmethyl (benzhydryl) group on the amine nitrogen and a free NH donor. It belongs to the N-benzhydryl-α-aminonitrile family, which serves as a cornerstone intermediate in asymmetric Strecker syntheses of non-proteinogenic amino acids, chiral ligands, and nitrogen heterocycles.

Molecular Formula C15H14N2
Molecular Weight 222.28 g/mol
CAS No. 146495-24-1
Cat. No. B12556605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetonitrile, [(diphenylmethyl)amino]-
CAS146495-24-1
Molecular FormulaC15H14N2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)NCC#N
InChIInChI=1S/C15H14N2/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,12H2
InChIKeySGGWZHLJPPJPTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetonitrile, [(diphenylmethyl)amino]- (CAS 146495-24-1): Procurement-Relevant Identity and Class Positioning


Acetonitrile, [(diphenylmethyl)amino]- (IUPAC: 2-(benzhydrylamino)acetonitrile; synonym: N-cyanomethyldiphenylmethylamine) is a secondary α-aminonitrile (C₁₅H₁₄N₂, MW 222.29 g/mol) featuring a diphenylmethyl (benzhydryl) group on the amine nitrogen and a free NH donor . It belongs to the N-benzhydryl-α-aminonitrile family, which serves as a cornerstone intermediate in asymmetric Strecker syntheses of non-proteinogenic amino acids, chiral ligands, and nitrogen heterocycles [1]. The compound is commercially available at 97% standard purity with batch-specific QC documentation (NMR, HPLC, GC) and is registered in the Wiley Registry of Mass Spectral Data with three validated GC-MS spectra, supporting its use as an analytical reference standard [2].

Why N-Substitution Identity Determines Reactivity, Stereochemical Outcome, and Downstream Utility for Acetonitrile, [(diphenylmethyl)amino]-


The diphenylmethyl (benzhydryl) substituent on the amino nitrogen of α-aminonitriles is not merely a passive protecting group; it is an active stereochemical control element. In asymmetric Strecker reactions, the N-benzhydryl group engages in critical π–π stacking interactions with chiral catalyst phenyl rings, enabling enantioselectivities that simpler N-substituents (e.g., benzyl, tosyl) cannot match under identical conditions [1]. Furthermore, the reduced amine form (NH) of this compound provides a hydrogen bond donor (HBD count = 1) absent in the closely related Schiff base analog N-(diphenylmethylene)aminoacetonitrile (CAS 70591-20-7; HBD = 0), fundamentally altering solubility, chromatographic behavior, and its capacity to directly participate in amide coupling or nucleophilic reactions without a pre-hydrolysis step [2]. Substituting with unsubstituted aminoacetonitrile (CAS 540-61-4) forfeits both the steric bulk and the aryl–aryl interaction surfaces required for enantioselective transformations, while N-tosyl analogs impose strongly electron-withdrawing character that alters nitrile reactivity and necessitates harsh deprotection conditions [3]. The quantitative evidence below demonstrates that the choice of N-substituent directly governs synthetic yield, enantiomeric excess, and the scope of accessible downstream products.

Quantitative Differentiation Evidence for Acetonitrile, [(diphenylmethyl)amino]- (CAS 146495-24-1) vs. Closest Analogs


Hydrogen Bond Donor Count and Physicochemical Profile vs. N-(Diphenylmethylene)aminoacetonitrile (CAS 70591-20-7)

The target compound possesses one hydrogen bond donor (the secondary amine NH), whereas the closest Schiff base analog, N-(diphenylmethylene)aminoacetonitrile, has zero HBD. This structural difference is accompanied by a higher computed LogP (3.28 vs. 3.05) and a marginally lower topological polar surface area (35.82 vs. 36.15 Ų) [1]. The imine analog is a crystalline solid (mp 83–86 °C) with defined storage requirements (0–6 °C), while the target amine form lacks a reported melting point and is handled as a neat compound at ambient temperature [1]. These differences directly affect reverse-phase HPLC retention, normal-phase chromatography elution order, and the choice of detection wavelength in LC-MS methods.

Physicochemical profiling Chromatography method development Protecting group strategy

N-Benzhydryl Group as Essential Enantioselectivity Determinant in Catalytic Asymmetric Strecker Synthesis

In Ti/chiral amino alcohol-catalyzed asymmetric Strecker reactions, N-benzhydryl α-arylaldimines delivered the corresponding α-aminonitrile intermediates in 89–99% isolated yield with enantiomeric purity ranging from 96% to >98% ee using only 2.5 mol% catalyst loading at 0 °C [1]. Under the same catalytic system, aldimines bearing non-benzhydryl N-substituents did not achieve comparable enantioselectivities; the N-substituent exerts a 'very significant effect on the degree of enantioselective induction' [2]. DFT calculations on guanidine-catalyzed systems confirmed that the origin of enantioselectivity lies in multiple aryl–aryl interactions between the catalyst phenyl groups and the phenyl rings of the N-benzhydryl imine substrate [3]. The target compound, as the reduced amine form of this pharmacophore, serves as the direct precursor to the N-benzhydryl imine substrates that achieve these stereochemical outcomes.

Asymmetric catalysis Strecker reaction α-Amino acid synthesis

DDQ-Mediated Oxidative Deprotection: Quantitative Imine Formation vs. Stability Under Acidic Conditions

The diphenylmethyl (Dpm) amino protecting group characteristic of the target compound can be quantitatively removed via DDQ oxidation. Treatment of Dpm-amines with DDQ (1 equiv) in anhydrous benzene at 60 °C in the presence of 4Å molecular sieves gives quantitative imine formation within 1 hour, followed by mild acid hydrolysis to liberate the free amine in good to excellent yields as hydrochloride salts [1]. This oxidative deprotection strategy is orthogonal to the hydrogenolytic removal of the benzhydryl group and avoids the strongly acidic conditions (triethylsilane/TFA or vigorous acid) traditionally required [1]. In contrast, the comparator N-(diphenylmethylene)aminoacetonitrile is already an imine and cannot benefit from this mild, two-step deprotection logic; it instead requires direct acidic hydrolysis of the imine to benzophenone and aminoacetonitrile, which may be incompatible with acid-sensitive downstream functionality.

Protecting group chemistry Orthogonal deprotection α-Amino phosphonate synthesis

Spontaneous Conglomerate-Forming Property Enabling Absolute Asymmetric Strecker Synthesis Without Chiral Auxiliaries

N-Benzhydryl-α-aminonitriles (the compound class to which the target compound belongs) possess a unique solid-state property: they form conglomerate crystals that undergo spontaneous resolution upon crystallization. This enables absolute asymmetric Strecker synthesis using achiral starting materials. In a landmark study, the reaction of achiral HCN, p-tolualdehyde, and benzhydrylamine in a mixed water/methanol solvent gave enantioenriched L- or D-N-benzhydryl-α-(p-tolyl)glycine nitriles with up to >99% ee without any chiral source [1]. Across 73 independent experiments, D- and L-enriched isomers occurred 36 and 37 times respectively, demonstrating stochastic symmetry breaking. Repeated partial dissolution/crystallization cycles under solution-phase racemization conditions generated enantioenriched product in every case through chirality amplification [1]. This conglomerate-forming behavior has been structurally linked to the N-benzhydryl substituent; N-benzhydryl-α-aminonitriles derived from 2-methylbenzhydrylamine achieved up to >99.5% diastereomeric excess [2]. Simpler N-alkyl aminonitriles (e.g., N-benzyl, N-methyl) do not exhibit comparable conglomerate formation or spontaneous resolution behavior.

Absolute asymmetric synthesis Chiral amplification Prebiotic amino acid synthesis

Highest-Value Application Scenarios for Acetonitrile, [(diphenylmethyl)amino]- (CAS 146495-24-1) Based on Differentiated Evidence


Chiral α-Amino Acid Synthesis via Asymmetric Strecker Methodology

The target compound serves as the foundational building block for preparing N-benzhydryl aldimine substrates that deliver α-aminonitrile intermediates in 89–99% yield and 96 to >98% ee under Ti-catalyzed asymmetric Strecker conditions at only 2.5 mol% catalyst loading [1]. The resulting N-benzhydryl α-aminonitriles are subsequently hydrolyzed (aqueous HCl/TFA) to optically active arylglycines in 60–92% yield with 85–98% ee retention, providing direct access to non-proteinogenic amino acids valuable as pharmaceutical building blocks and chiral auxiliaries [1]. This application scenario is uniquely enabled by the benzhydryl N-substituent; alternative N-protecting groups either fail to achieve comparable enantioselectivities or require deprotection conditions that erode stereochemical integrity.

Multi-Step Synthesis Requiring Orthogonal N-Deprotection Strategies

In complex molecule synthesis where acid-labile, base-labile, or reduction-sensitive functionality coexists, the diphenylmethyl (benzhydryl) amine protecting group — as embodied in the target compound — offers three mechanistically distinct deprotection routes: (1) DDQ oxidation to imine followed by mild hydrolysis (quantitative conversion in 1 h) [2], (2) catalytic hydrogenolysis (H₂/Pd), and (3) camphorsulfonic acid in aqueous media [3]. This orthogonality is unavailable with the Schiff base comparator (already an imine), with N-benzyl analogs (limited to hydrogenolysis or strong acid), or with N-tosyl analogs (harsh reductive or acidic conditions). This flexibility directly enables convergent synthetic strategies that reduce overall step count and protect sensitive functional groups.

Absolute Asymmetric Synthesis and Prebiotic Chemistry Research

The N-benzhydryl-α-aminonitrile scaffold (for which the target compound is the simplest representative) is uniquely capable of spontaneous conglomerate crystallization and absolute asymmetric synthesis. Achiral HCN, aldehyde, and benzhydrylamine yield enantioenriched α-aminonitriles with up to >99% ee without any chiral source, via stochastic symmetry breaking and chirality amplification through repeated dissolution/crystallization cycles [4]. This property, structurally dependent on the diphenylmethyl group, enables prebiotic amino acid synthesis studies and green chemistry approaches that avoid expensive chiral auxiliaries or catalysts. No other common N-substituted aminoacetonitrile exhibits this conglomerate-forming behavior.

Analytical Reference Standard for GC-MS Method Development and Spectral Library Matching

The target compound is registered in the Wiley Registry of Mass Spectral Data (2023 edition) with three validated GC-MS spectra accessible through SpectraBase (Compound ID: 4NUDI0xg6zv) [5]. Combined with commercially available material at 97% purity with batch-specific QC documentation (NMR, HPLC, GC) , this positions the compound as a qualified reference standard for developing and validating GC-MS analytical methods. Its distinct chromatographic profile (higher LogP, presence of HBD) relative to the more common Schiff base analog (CAS 70591-20-7) provides clear separation and unambiguous identification in mixtures, supporting impurity profiling, reaction monitoring, and forensic or environmental trace analysis applications.

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